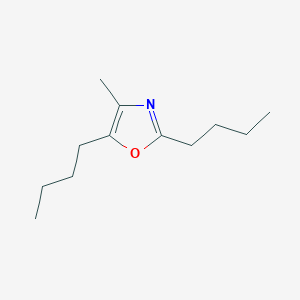![molecular formula C7H7NO3 B14406910 2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole CAS No. 86697-00-9](/img/structure/B14406910.png)
2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is typically carried out in the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoles, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug design .
Wirkmechanismus
The mechanism of action of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Vergleich Mit ähnlichen Verbindungen
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be compared with other isoxazole derivatives, such as 4,5-dihydroisoxazole and 3,4-dihydroisoxazole . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 4,5-dihydroisoxazole is known for its antimicrobial properties, whereas 3,4-dihydroisoxazole has been studied for its anticancer potential . The unique structure of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE, with its additional dioxocino ring, contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
86697-00-9 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2H-[1,3]dioxocino[6,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-7-6(1)3-8-11-7/h1-4,8H,5H2 |
InChI-Schlüssel |
OVWIMNJKKMZZIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC=CC2=CNOC2=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)

![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)





![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)


